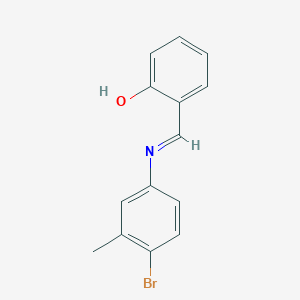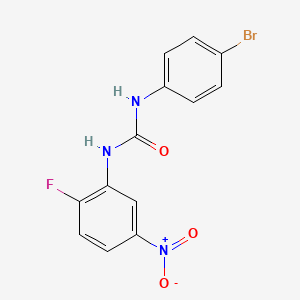
N-(4-bromophenyl)-N'-(2-fluoro-5-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of bromine, fluorine, and nitro groups in the compound’s structure suggests potential reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea typically involves the reaction of 4-bromoaniline with 2-fluoro-5-nitroaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions is optimized for yield, purity, and cost-effectiveness. Purification steps may include recrystallization, chromatography, or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The urea moiety can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted ureas: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, urea derivatives are often explored for their potential as enzyme inhibitors or receptor ligands. The specific structure of this compound may allow it to interact with biological targets in unique ways.
Medicine
Urea derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of halogen and nitro groups may enhance the compound’s bioactivity.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings. Their reactivity and functional groups make them suitable for various applications.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-N’-(2-fluoro-5-nitrophenyl)urea: Similar structure with chlorine instead of bromine.
N-(4-bromophenyl)-N’-(2-chloro-5-nitrophenyl)urea: Similar structure with chlorine instead of fluorine.
N-(4-bromophenyl)-N’-(2-fluoro-5-aminophenyl)urea: Similar structure with an amino group instead of a nitro group.
Uniqueness
The unique combination of bromine, fluorine, and nitro groups in N-(4-bromophenyl)-N’-(2-fluoro-5-nitrophenyl)urea may confer distinct reactivity and biological activity compared to its analogs. These differences can be exploited in various applications, making it a compound of interest in research and industry.
Propriétés
Numéro CAS |
195452-09-6 |
|---|---|
Formule moléculaire |
C13H9BrFN3O3 |
Poids moléculaire |
354.13 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(2-fluoro-5-nitrophenyl)urea |
InChI |
InChI=1S/C13H9BrFN3O3/c14-8-1-3-9(4-2-8)16-13(19)17-12-7-10(18(20)21)5-6-11(12)15/h1-7H,(H2,16,17,19) |
Clé InChI |
YYQOYLWBMMXKLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)



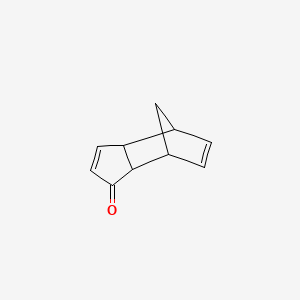
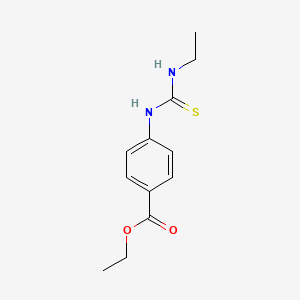
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
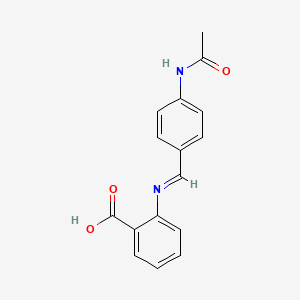
![N'-[2-bromo-5-(trifluoromethyl)phenyl]benzenesulfonohydrazide](/img/structure/B11953376.png)
